(R,S)-Montelukast Bis-sulfide
Description
Overview of Montelukast (B128269) Sodium as an Active Pharmaceutical Ingredient (API)
Montelukast sodium is the active ingredient in medications used for the management of asthma and allergic rhinitis. chemicea.com It functions as a leukotriene receptor antagonist, specifically targeting the cysteinyl leukotriene CysLT1 receptor. asianpubs.orgasianpubs.org
Montelukast is a complex organic molecule belonging to the class of quinolines. Its chemical structure, 1-[[[(1R)-1-[3-[(1E)-2-(7-chloro-2-quinolinyl)ethenyl]phenyl]-3-[2-(1-hydroxy-1-methylethyl)phenyl]propyl]sulfanyl]methyl]cyclopropaneacetic acid, features several key functional groups, including a quinoline (B57606) ring, a cyclopropaneacetic acid moiety, and a sulfide (B99878) linkage. rsc.orgdrugbank.com These structural elements contribute to its pharmacological activity and also present potential sites for chemical transformations that can lead to the formation of impurities. The molecule is chiral, with a specific stereochemistry that is crucial for its therapeutic effect. rsc.org
Table 1: Physicochemical Properties of Montelukast
| Property | Value |
|---|---|
| Molecular Formula | C35H36ClNO3S |
| Molecular Weight | 586.18 g/mol pharmaffiliates.com |
| Chemical Class | Leukotriene Receptor Antagonist chemicea.com |
| Key Structural Features | Quinoline ring, cyclopropaneacetic acid, sulfide linkage rsc.org |
Purity profiling is the process of identifying and quantifying all the impurities present in an API. researchgate.netpharmainfo.in This is a mandatory requirement by regulatory authorities such as the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA). researchgate.net The presence of impurities, even in trace amounts, can potentially affect the safety and efficacy of the final drug product. Therefore, a thorough understanding of the impurity profile of an API like Montelukast is essential for quality control and to ensure patient safety. pharmainfo.in The process involves developing and validating analytical methods to detect and quantify these impurities. researchgate.netajprd.com
Structural Features and Chemical Class of Montelukast
Identification and Nomenclature of (R,S)-Montelukast Bis-sulfide
This compound is a known process-related impurity of Montelukast. pharmaffiliates.com Its formation is often associated with specific synthetic routes used in the manufacturing of the API. google.com
This specific impurity is recognized by various pharmacopoeias and is assigned different names and codes for regulatory purposes. These include:
Montelukast EP Impurity E as per the European Pharmacopoeia. chemicea.comallmpus.comsynzeal.comchemscene.commolcan.comglppharmastandards.com
Montelukast USP Related Compound D according to the United States Pharmacopeia. chemicea.comallmpus.commolcan.comglppharmastandards.com
Michael Adduct R,S-Isomer , which describes its chemical nature as a product of a Michael addition reaction with a specific stereochemistry. pharmaffiliates.comallmpus.commolcan.comglppharmastandards.com
Table 2: Chemical Identifiers for this compound
| Identifier | Value |
|---|---|
| CAS Number | 1187586-58-8 chemicea.compharmaffiliates.comallmpus.comsynzeal.comchemscene.commolcan.comacanthusresearch.combiomall.insymteraanalytics.com |
| Molecular Formula | C41H46ClNO5S2 chemicea.compharmaffiliates.comallmpus.comchemscene.comacanthusresearch.com |
| Molecular Weight | 732.39 g/mol chemicea.compharmaffiliates.comallmpus.com |
This compound is one of several impurities that can be present in Montelukast. It is crucial to distinguish it from other related substances, such as its diastereomer, (R,R)-Montelukast Bis-sulfide (also known as Montelukast EP Impurity D or Montelukast USP Related Compound C). synzeal.comchemicalbook.in Other common impurities include Montelukast sulfoxide (B87167), Montelukast cis-isomer, Montelukast methyl ketone, and Montelukast methylstyrene. pharmaffiliates.comrroij.comiajps.com Each of these impurities has a unique chemical structure and may be formed through different degradation or synthetic pathways. google.comrroij.com Analytical techniques like High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are employed to separate and identify these closely related compounds. globalresearchonline.netshimadzu.com
Synonyms and Regulatory Designations: Montelukast EP Impurity E, Montelukast USP Related Compound D, Michael Adduct R,S-Isomer
Academic Significance of Studying this compound
The study of this compound holds significant academic interest. Research into its synthesis, isolation, and characterization contributes to a deeper understanding of the chemical reactivity of Montelukast and the mechanisms of impurity formation. asianpubs.orgasianpubs.org This knowledge is invaluable for the development of more efficient and cleaner synthetic routes for Montelukast, ultimately leading to a purer and safer API. Furthermore, the availability of well-characterized impurity standards, such as this compound, is essential for the validation of analytical methods used in quality control laboratories. synzeal.com
Contribution to Process Chemistry Knowledge
The investigation of this compound provides valuable insights into the intricacies of Montelukast synthesis. The formation of this and other impurities is often linked to the inherent instability of intermediates used in the manufacturing process. google.com For instance, the synthesis of Montelukast typically involves a key step of forming a carbon-sulfur bond. acs.org The conditions of this reaction, including the choice of solvents and reagents, can influence the reaction pathway and lead to the generation of undesired by-products.
The presence of this compound underscores the complexity of controlling chemical reactions on an industrial scale. Research into minimizing its formation has led to improved and more selective synthetic methods. For example, the use of linear or cyclic polyethers in the key substitution step has been shown to enhance the selectivity of the reaction, thereby reducing the levels of impurities. acs.org This knowledge contributes to a more profound understanding of reaction mechanisms, particularly nucleophilic substitution reactions involving complex organic molecules. The challenges in separating this compound and other impurities from the final product have also driven innovations in purification techniques, such as the crystallization of amine salts to effectively remove unwanted compounds. acs.org
| Aspect of Process Chemistry | Contribution from Studying this compound |
| Reaction Selectivity | Highlights the need for highly selective reagents and conditions to favor the desired product over impurity formation. |
| Intermediate Stability | Demonstrates the impact of unstable intermediates on the impurity profile of the final API. google.com |
| Purification Strategies | Drives the development of advanced purification methods like amine salt crystallization to remove structurally similar impurities. acs.org |
| Process Optimization | Provides a marker for optimizing reaction conditions to maximize yield and purity of Montelukast. |
Implications for Analytical Method Development and Validation in API Manufacturing
The potential presence of this compound necessitates the development of highly specific and sensitive analytical methods to detect and quantify it in the final API. Regulatory bodies worldwide mandate strict control over impurities in pharmaceutical products, with acceptance criteria for known and unknown impurities often being less than 0.15% and 0.10%, respectively. asianpubs.org
To meet these stringent requirements, analytical techniques such as High-Performance Liquid Chromatography (HPLC) are indispensable. google.comnih.gov The development of a robust HPLC method involves selecting the appropriate column, mobile phase, and detection wavelength to achieve adequate separation of this compound from Montelukast and other potential impurities. nih.gov The availability of a reference standard for this compound is crucial for the validation of these analytical methods, allowing for accurate identification and quantification. clearsynth.com
The validation of such analytical methods, as per International Council for Harmonisation (ICH) guidelines, ensures their accuracy, precision, specificity, linearity, and robustness. nih.gov This rigorous validation process is essential for the routine quality control of Montelukast, ensuring that each batch released to the market meets the required purity standards.
| Analytical Method Parameter | Implication of this compound |
| Specificity | The method must be able to resolve this compound from the main compound and other impurities. nih.gov |
| Limit of Detection (LOD) & Limit of Quantification (LOQ) | The method must be sensitive enough to detect and quantify the impurity at very low levels. nih.gov |
| Accuracy & Precision | The method must provide reliable and reproducible results for the quantification of the impurity. nih.gov |
| Reference Standard | A purified sample of this compound is required for method development and validation. clearsynth.com |
Understanding Complex Reaction Pathways in Drug Synthesis
The formation of this compound sheds light on the complex and sometimes competing reaction pathways that can occur during the synthesis of a drug molecule. The structure of this impurity suggests that it arises from a secondary reaction involving the thiol intermediate and another molecule of a reactive intermediate in the synthesis of Montelukast.
The study of such by-products helps chemists to map out the complete reaction landscape. For example, in addition to the desired thiolation reaction, side reactions such as cyclization and elimination of intermediates can occur, leading to other impurities. acs.org The formation of this compound is indicative of a potential thiol-ene addition reaction, a type of reaction that has been observed in the context of Montelukast degradation. researchgate.net Understanding these alternative reaction pathways is critical for controlling the outcome of the synthesis. By elucidating the mechanisms that lead to impurities like this compound, process chemists can devise strategies to suppress these undesired pathways, for instance, by modifying reaction temperatures, concentrations, or the order of reagent addition. This deep mechanistic understanding is a cornerstone of modern pharmaceutical process development, enabling the design of more efficient and reliable synthetic routes.
Properties
CAS No. |
1187586-61-3 |
|---|---|
Molecular Formula |
C41H46ClNO5S2 |
Molecular Weight |
732.4 g/mol |
IUPAC Name |
2-[1-[[(1R)-1-[3-[(1R)-1-[[1-(carboxymethyl)cyclopropyl]methylsulfanyl]-2-(7-chloroquinolin-2-yl)ethyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfanylmethyl]cyclopropyl]acetic acid |
InChI |
InChI=1S/C41H46ClNO5S2/c1-39(2,48)33-9-4-3-6-27(33)12-15-35(49-25-40(16-17-40)23-37(44)45)29-7-5-8-30(20-29)36(50-26-41(18-19-41)24-38(46)47)22-32-14-11-28-10-13-31(42)21-34(28)43-32/h3-11,13-14,20-21,35-36,48H,12,15-19,22-26H2,1-2H3,(H,44,45)(H,46,47)/t35-,36-/m1/s1 |
InChI Key |
SJNODSMYYCYZTO-LQFQNGICSA-N |
SMILES |
CC(C)(C1=CC=CC=C1CCC(C2=CC(=CC=C2)C(CC3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)O)SCC6(CC6)CC(=O)O)O |
Isomeric SMILES |
CC(C)(C1=CC=CC=C1CC[C@H](C2=CC(=CC=C2)[C@@H](CC3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)O)SCC6(CC6)CC(=O)O)O |
Canonical SMILES |
CC(C)(C1=CC=CC=C1CCC(C2=CC(=CC=C2)C(CC3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)O)SCC6(CC6)CC(=O)O)O |
Synonyms |
1-[[[(1R)-1-[3-[(1R)-1-[[[1-(Carboxymethyl)cyclopropyl]methyl]thio]-2-(7-chloro-2-quinolinyl)ethyl]phenyl]-3-[2-(1-hydroxy-1-methylethyl)phenyl]propyl]thio]methyl]-cyclopropaneacetic acid |
Origin of Product |
United States |
Chemical Structure, Stereochemistry, and Isomeric Considerations of R,s Montelukast Bis Sulfide
Molecular Architecture and Key Functional Groups of (R,S)-Montelukast Bis-sulfide
The molecular structure of this compound is an intricate assembly derived from the parent Montelukast (B128269) molecule. It is characterized by the addition of a second 1-(mercaptomethyl)cyclopropaneacetic acid moiety. The core structure retains several key functional groups from Montelukast, including a 7-chloroquinoline (B30040) ring, a central phenyl ring, and a 2-(2-hydroxypropan-2-yl)phenyl group.
The defining feature of the bis-sulfide derivative is the presence of two thioether (sulfide) linkages, which connect two separate cyclopropaneacetic acid side chains to the main scaffold. nih.govlgcstandards.com This complex architecture results in a significantly larger molecule compared to Montelukast.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₄₁H₄₆ClNO₅S₂ | nih.govguidechem.comcymitquimica.com |
| Molecular Weight | 732.4 g/mol | nih.gov |
| IUPAC Name | 2-[1-[[(1R)-1-[3-[(1S)-1-[[1-(carboxymethyl)cyclopropyl]methylsulfanyl]-2-(7-chloroquinolin-2-yl)ethyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfanylmethyl]cyclopropyl]acetic acid | nih.govlgcstandards.com |
| CAS Number | 1187586-58-8 | nih.govcymitquimica.comlgcstandards.comsigmaaldrich.com |
| Appearance | Pale Yellow to Yellow Solid | guidechem.comchemicalbook.com |
Elucidation of Stereochemical Configuration (R,S) at Chiral Centers
Stereochemistry is a critical aspect of this compound's identity. The compound possesses two principal chiral centers, which are carbon atoms bonded to four different groups. The designation "(R,S)" refers to the specific spatial arrangement of these groups around the chiral carbons.
Based on the IUPAC name, the stereochemical configuration is defined as (1R) at the carbon attached to the 2-(2-hydroxypropan-2-yl)phenylpropyl chain and (1S) at the carbon attached to the 7-chloroquinolin-2-yl)ethyl chain. nih.govlgcstandards.com This specific arrangement distinguishes it from its other diastereomeric forms.
Analysis of Diastereomeric Relationships within Montelukast Bis-sulfide Mixtures
Due to the presence of two chiral centers, Montelukast Bis-sulfide can exist as different stereoisomers. Molecules that are stereoisomers but not mirror images of each other are known as diastereomers. The bis-sulfide compound is frequently found as a "Mixture of Diastereomers". guidechem.comcymitquimica.comchemicalbook.comlgcstandards.com
Besides the (R,S) isomer, the (R,R)-Montelukast Bis-sulfide is another significant diastereomer. nih.gov This isomer is also a known impurity of Montelukast and is identified as Montelukast EP Impurity D or Montelukast USP Related Compound C. chemicalbook.comglppharmastandards.com In this configuration, both chiral centers possess the 'R' configuration. The existence of this well-characterized isomer underscores the stereochemical complexity of impurities arising during Montelukast synthesis or degradation.
The formation of Montelukast bis-sulfide adducts has been linked to a thiol-ene reaction. researchgate.net Research has indicated that these impurities can form from the reaction of Montelukast with thiol-containing compounds. researchgate.net One study identified tin-based thermal stabilizers, specifically dioctyltin (B90728) bis(2-ethylhexyl thioglycolate) and monooctyltin tris(2-ethylhexyl thioglycolate), used in the foil packaging of the medication as a source of the reactive thiol. researchgate.net The reaction, potentially a Michael-like addition, can occur between the thiol and the electrophilic vinyl group of the Montelukast molecule, leading to the formation of these diastereomeric sulfide (B99878) impurities. researchgate.net
Characterization of (R,R)-Montelukast Bis-sulfide Isomer
Conformational Analysis and Theoretical Structural Predictions
The conformational landscape of this compound is highly complex due to its large size and the presence of 18 rotatable bonds. guidechem.com This flexibility means the molecule does not have a single rigid shape but can exist in numerous spatial arrangements, or conformations. The large number of rotatable bonds makes generating a stable 3D conformer computationally challenging. nih.gov
To understand the structural behavior of complex molecules like this compound, computational chemistry methods are employed. Techniques such as molecular dynamics (MD) simulations and Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) calculations can predict the most energetically favorable conformations and binding affinities. mdpi.com While specific studies on the bis-sulfide are limited, research on Montelukast derivatives utilizes these methods to explore structure-activity relationships. mdpi.com Such studies analyze various non-covalent interactions, including hydrogen bonds, van der Waals forces, Pi-Alkyl, and Pi-Sulfur interactions, which dictate the molecule's conformational preferences and interactions with its environment. mdpi.com
Molecular Modeling Studies on Stereoisomeric Forms
While specific molecular modeling studies exclusively focused on this compound are not extensively detailed in the public domain, the general principles of molecular modeling can be applied to understand the behavior of its stereoisomeric forms. Computational techniques are crucial for predicting the three-dimensional structures of these isomers and for understanding their interaction with their environment.
Molecular modeling would allow for the calculation of various molecular descriptors for each stereoisomer. These descriptors include parameters such as rotational bond count, hydrogen bond donor and acceptor counts, and topological polar surface area, which can provide insights into the molecule's flexibility and potential for intermolecular interactions. guidechem.com
For instance, the predicted properties for a mixture of diastereomers of Montelukast Bis-sulfide include a rotatable bond count of 18, 3 hydrogen bond donors, and 8 hydrogen bond acceptors. guidechem.com The topological polar surface area is calculated to be 158 Ų. guidechem.com Such data, derived from modeling, can help in developing analytical methods to separate and quantify these impurities.
Furthermore, molecular modeling can be instrumental in elucidating the fragmentation patterns observed in mass spectrometry. shimadzu.com By simulating the bond energies and stabilities of different parts of the molecule, researchers can predict how the isomers will break apart in the mass spectrometer, aiding in their identification and structural confirmation. This is particularly important for complex molecules like this compound, where multiple fragmentation pathways are possible.
Table 2: Computed Molecular Properties of Montelukast Bis-sulfide (Mixture of Diastereomers)
| Property | Value | Source |
|---|---|---|
| XLogP3-AA | 8 | guidechem.com |
| Hydrogen Bond Donor Count | 3 | guidechem.com |
| Hydrogen Bond Acceptor Count | 8 | guidechem.com |
| Rotatable Bond Count | 18 | guidechem.com |
| Exact Mass | 731.2505936 g/mol | guidechem.com |
| Monoisotopic Mass | 731.2505936 g/mol | guidechem.com |
| Topological Polar Surface Area | 158 Ų | guidechem.com |
| Heavy Atom Count | 50 | guidechem.com |
| Complexity | 1150 | guidechem.com |
Formation Pathways and Chemical Mechanisms of R,s Montelukast Bis Sulfide
Investigation of Proposed Reaction Mechanisms Leading to Bis-sulfide Formation
The generation of (R,S)-Montelukast Bis-sulfide is believed to stem from side reactions occurring during the crucial carbon-sulfur bond-forming step in Montelukast (B128269) synthesis. acs.org The structure of the impurity, featuring two sulfide (B99878) linkages, points towards a double addition reaction.
The most plausible pathway for the formation of this compound is through a Michael addition, also known as a conjugate addition reaction. rsc.orgresearchgate.net This hypothesis is supported by the impurity's alternative name, "Montelukast Michael Adduct (R,S)". ncats.io In this proposed mechanism, the α,β-unsaturated system within the Montelukast backbone, specifically the vinyl group attached to the quinoline (B57606) ring, acts as a Michael acceptor. researchgate.net The electron-withdrawing nature of the quinoline ring enhances the electrophilicity of the β-carbon of the vinyl group, making it susceptible to nucleophilic attack. researchgate.net
The nucleophile in this reaction is the thiolate anion generated from [1-(mercaptomethyl)cyclopropyl]acetic acid. The initial, desired reaction is an S_N2 substitution where this thiolate displaces a leaving group (like mesylate) on the propyl side chain of the Montelukast precursor. rsc.org However, under certain conditions, the thiolate can instead attack the vinyl group in a Michael-type reaction. The formation of a bis-sulfide suggests that a second, similar addition occurs. This could potentially involve an initial Michael adduct that contains a reactive site for a second thiol addition, or the reaction of two thiol-containing molecules with a suitable precursor.
Mechanistic studies on related compounds have shown that thiol-ene additions can proceed via a Michael-like mechanism. researchgate.net Iron-catalyzed enantioselective sulfa-Michael additions have also been developed for synthesizing the core structure of Montelukast, highlighting the viability of this reaction type in the system. rsc.org
The primary starting materials in the key thiolation step are a Montelukast intermediate equipped with a good leaving group and the thiol component, [1-(mercaptomethyl)cyclopropyl]acetic acid. acs.orgacs.org
Montelukast Precursor : A common precursor is 2-(2-(3(S)-(3-(2-(7-chloro-2-quinolinyl)ethenyl)phenyl)-3-methanesulfonyloxypropyl)phenyl)-2-propanol, often referred to as montelukast mesylate. google.com The instability of this intermediate can lead to undesired side reactions. google.com
Thiol Reagent : The nucleophile is typically the dilithium (B8592608) salt of [1-(mercaptomethyl)cyclopropyl]acetic acid, generated by treating the acid with a strong base like n-butyl lithium. rsc.org
Base : Strong bases such as n-butyl lithium, sodium tert-butoxide, or lithium hexamethyldisilazide are essential for deprotonating the thiol to form the reactive thiolate anion. rsc.orgacs.orggoogleapis.com The choice of base and the stoichiometry can significantly influence the reaction's outcome. An excess of the thiol reagent or base could potentially drive the formation of the bis-sulfide adduct.
The presence of impurities in the starting materials or the generation of reactive intermediates through degradation can also contribute to the formation of this compound.
Hypothesized Michael Addition Mechanisms and Intermediates
Impact of Reaction Conditions on Bis-sulfide Formation
The formation of impurities like this compound is highly sensitive to the specific conditions of the reaction. Control over parameters such as solvent, temperature, and reagent stoichiometry is paramount for ensuring high selectivity towards the desired product. acs.org
The choice of solvent plays a crucial role in controlling the reaction pathway. The key substitution step is often performed in a mixture of solvents, such as tetrahydrofuran (B95107) (THF) and toluene (B28343). rsc.orgacs.orggoogleapis.com The polarity of the solvent system can affect the solubility of reactants and the stability of intermediates and transition states, thereby influencing the selectivity between the desired S_N2 reaction and the undesired Michael addition.
Research has shown that the use of linear or cyclic polyethers, such as polyethylene (B3416737) glycol (PEG-600), as phase-transfer catalysts can significantly improve the selectivity of the key synthetic step. acs.orgbohrium.com By facilitating the transfer of the thiolate nucleophile into the organic phase where the electrophilic precursor resides, these additives can enhance the rate of the desired reaction, thus minimizing the formation of impurities. acs.orgbohrium.com
Table 1: Effect of Solvent and Additives on Reaction Selectivity
| Parameter | Condition | Observation | Reference |
|---|---|---|---|
| Solvent System | Toluene, Tetrahydrofuran (THF) | Commonly used for the key substitution reaction. | rsc.orgacs.org |
| Additive | Polyethylene Glycol (PEG-600) | Addition as a phase-transfer catalyst increases the selectivity of the key step and the content of Montelukast in the final mixture. | acs.orgacs.orgbohrium.com |
| Solvent for Purification | Ethyl acetate (B1210297), n-hexane | Used for crystallization and purification, which helps in removing process-related impurities. | rsc.orggoogleapis.com |
Temperature is a critical parameter for controlling the selectivity of the Montelukast synthesis. The nucleophilic substitution reaction is typically carried out at low temperatures, ranging from -25°C to room temperature, to suppress the formation of byproducts. rsc.orgacs.orggoogleapis.com
Temperature : Conducting the reaction at a lower temperature (e.g., -15°C to -5°C) favors the kinetically controlled S_N2 product over potential thermodynamically favored side products. rsc.org Elevated temperatures could increase the rate of side reactions, including the Michael addition leading to the bis-sulfide impurity.
Reaction Time : Prolonged reaction times can also lead to the formation of degradation products and impurities. The reaction is typically monitored and quenched once the starting material is consumed to prevent further reactions. rsc.org For instance, the key substitution is often aged for a specific period, such as 5-8.5 hours, before workup. rsc.orgacs.org
Pressure is not generally cited as a critical parameter in the standard laboratory synthesis of Montelukast.
The precise control of reagents and the use of catalysts are fundamental to achieving high purity and yield.
Stoichiometry : The molar ratio of the reactants is crucial. An excess of the nucleophilic thiol reagent relative to the electrophilic mesylate could increase the probability of a second addition reaction, forming the bis-sulfide. The amount of base used to generate the thiolate must also be carefully controlled. rsc.orggoogleapis.com
Catalysis : While the main reaction is a stoichiometric substitution, catalysts are employed in various synthetic strategies for Montelukast. Lanthanide catalysts, such as cerium(III) chloride, have been used to improve the efficiency of Grignard reactions in earlier steps of the synthesis. google.comgoogle.com Phase-transfer catalysts like PEG-600 are used to enhance selectivity in the key C-S bond formation step. acs.orgbohrium.com The proper use of these catalysts directs the reaction towards the desired product and away from impurity-forming pathways.
Table 2: Influence of Reagents and Catalysts on Impurity Formation
| Factor | Reagent/Catalyst | Role/Effect | Reference |
|---|---|---|---|
| Base | n-Butyl lithium, Sodium tert-butoxide | Generates the thiolate nucleophile. Stoichiometry is critical to avoid side reactions. | rsc.orgacs.org |
| Phase-Transfer Catalyst | Polyethylene Glycol (PEG-600) | Increases selectivity for Montelukast, thereby minimizing the relative content of impurities. | acs.orgbohrium.com |
| Lewis Acid Catalyst | Cerium(III) Chloride (used in other steps) | Can reduce the formation of certain ketone impurities in preceding steps, ensuring higher purity of intermediates. | google.comgoogle.com |
Effects of Temperature, Pressure, and Reaction Time
Degradation-Related Formation Pathways of this compound
The formation of this compound, a recognized impurity in Montelukast drug products, is primarily a result of degradation processes. These pathways involve specific precursors and are governed by distinct chemical mechanisms and kinetics. Understanding these formation routes is critical for controlling the impurity levels in pharmaceutical formulations.
Identification of Degradation Precursors
The primary precursor to the formation of this compound is the active pharmaceutical ingredient, Montelukast , itself. However, the degradation process is often initiated or mediated by other chemical entities present in the drug product formulation or its packaging.
Key identified precursors and contributing factors include:
Montelukast: The inherent structure of Montelukast, containing a sulfide moiety and a vinyl group, makes it susceptible to specific degradation reactions that can lead to the formation of the bis-sulfide impurity.
Thiol-Containing Reactants: A significant pathway for the formation of Montelukast bis-sulfide adducts involves a thiol-ene reaction. Research has identified that thiol reactants can originate from external sources, most notably from the degradation of thermal stabilizers used in pharmaceutical packaging. A study by Schmidt et al. (2020) pinpointed that dioctyltin (B90728) bis(2-ethylhexyl thioglycolate) and monooctyltin tris(2-ethylhexyl thioglycolate), common tin-based thermal stabilizers in the forming foil of chewing tablets, can act as a source of the thiol reactant, leading to the formation of diastereomeric thiol-ene addition products of Montelukast. nih.govresearchgate.net
Montelukast Sulfoxide (B87167): Under oxidative stress conditions, Montelukast is known to degrade to Montelukast Sulfoxide . rroij.comumed.pl This sulfoxide is a major degradation product and is considered a key intermediate. While the direct conversion pathway of the sulfoxide to the bis-sulfide is not fully elucidated in all literature, its presence indicates a degradation cascade where further reactions, potentially involving other Montelukast molecules or thiol species, could lead to the formation of more complex sulfur-containing impurities like the bis-sulfide. rroij.comumed.plgoogle.com The presence of microcrystalline cellulose (B213188) in formulations has been shown to potentially induce peroxide oxidation of Montelukast, leading to higher amounts of the sulfoxide impurity. rroij.com
Excipients: Certain pharmaceutical excipients can influence the degradation of Montelukast. For instance, the presence of peroxides in excipients like microcrystalline cellulose can accelerate the oxidation of Montelukast to its sulfoxide, a precursor in potential degradation pathways. googleapis.com
The following table summarizes the key degradation precursors for the formation of this compound.
| Precursor/Factor | Role in Degradation | Source/Condition |
| Montelukast | Primary reactant | Active Pharmaceutical Ingredient |
| Thiol Reactants | Reacts with Montelukast's vinyl group | Degradation of tin-based thermal stabilizers in packaging (e.g., dioctyltin bis(2-ethylhexyl thioglycolate)) nih.govresearchgate.net |
| Montelukast Sulfoxide | Key degradation intermediate | Formed under oxidative stress rroij.comumed.pl |
| Oxidizing Agents | Promote formation of Montelukast Sulfoxide | Peroxides in excipients (e.g., microcrystalline cellulose), atmospheric oxygen googleapis.com |
Chemical Kinetics of Degradation Leading to Bis-sulfide Formation
The formation of this compound is a consequence of the chemical degradation of Montelukast, which can proceed through different mechanisms, each with its own kinetic profile.
The primary mechanism identified for the formation of Montelukast bis-sulfide adducts from external thiols is the thiol-ene reaction . This reaction can proceed via two main pathways: a free-radical addition or a nucleophilic Michael addition. wikipedia.org
Thiol-Ene/Michael Addition: The presence of an electron-withdrawing quinoline ring in the Montelukast structure favors a Michael-like addition of a thiol to the vinyl group. researchgate.net This reaction involves the nucleophilic attack of a thiolate anion on the activated double bond of Montelukast. The reaction is an anti-Markovnikov addition. wikipedia.org The rate of this reaction would be dependent on the concentration of both Montelukast and the thiol reactant, as well as factors like pH and the presence of catalysts that can facilitate the formation of the thiolate anion.
While specific kinetic data for the formation of this compound is not extensively reported in the literature, the kinetics of its formation would be intrinsically linked to the degradation kinetics of Montelukast and the availability of the thiol precursor. The formation of the bis-sulfide from packaging-derived thiols would likely be a slower process, occurring over the shelf-life of the product, and its rate would be influenced by temperature and light, which can accelerate the degradation of the thermal stabilizers.
The following table presents a summary of the known kinetic data related to Montelukast degradation.
| Degradation Process | Kinetic Model | Rate Constant (k) | Half-life (t₁/₂) | Time to 90% Potency (t₉₀%) | Conditions |
| Oxidative Degradation of Montelukast Sodium | First-order | 0.1066 h⁻¹ | 6.6151 hr | 1.0118 hr | 3% H₂O₂ |
Synthetic Methodologies for R,s Montelukast Bis Sulfide Reference Standard
Laboratory-Scale Synthesis Strategies for Isolating and Purifying (R,S)-Montelukast Bis-sulfide
The synthesis of this compound on a laboratory scale is primarily undertaken to produce a reference standard for analytical purposes. This impurity, also known as Montelukast (B128269) EP Impurity D, is a diastereomeric mixture. chemicalbook.comguidechem.com Its presence in Montelukast API must be monitored and controlled within strict limits set by regulatory bodies. asianpubs.org
The formation of Montelukast Bis-sulfide impurities generally occurs during the key substitution reaction in Montelukast synthesis. researchgate.netacs.org The primary synthetic route involves the coupling of two key intermediates. One is a mesylate derivative of the Montelukast side chain, and the other is the thiol compound, 1-(mercaptomethyl)cyclopropaneacetic acid. google.com
The bis-sulfide impurity is understood to be a Michael adduct. guidechem.comrsc.org Its formation can be attributed to a side reaction where a thiol intermediate adds to an α,β-unsaturated ketone, a potential precursor or related species present in the reaction mixture. An alternative pathway involves the reaction of two equivalents of a Montelukast precursor with a sulfide (B99878) source. While many published methods aim to minimize such impurities, the deliberate synthesis for a reference standard involves intentionally promoting these side reactions. researchgate.netacs.org
A plausible synthetic strategy involves reacting the mesylate intermediate of Montelukast with an excess of the 1-(mercaptomethyl)cyclopropaneacetic acid dianion or by forcing the reaction under conditions that favor the formation of the bis-adduct. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF). google.com
Optimizing the synthesis of an impurity for a reference standard presents a unique challenge, as the goal is to maximize the yield of what is typically an undesired byproduct. Key parameters for optimization include:
Stoichiometry: Adjusting the molar ratio of the reactants is crucial. An excess of the thiol intermediate relative to the Montelukast side-chain precursor can drive the formation of the bis-sulfide adduct.
Solvent System: The choice of solvent can influence reaction selectivity. While the use of polyethers in the main synthesis is known to enhance selectivity and minimize impurities, employing less selective solvent systems could increase the yield of the bis-sulfide. researchgate.netacs.org
Temperature: The reaction temperature is a critical factor. The main coupling reaction is often conducted at low temperatures (e.g., -20°C to 0°C) to control side reactions. google.com To synthesize the impurity, conducting the reaction at a higher temperature might favor the formation of the thermodynamically stable bis-sulfide product.
Base: The nature and amount of the base used to deprotonate the thiol can affect the reaction outcome. A stronger base or a larger excess might lead to different impurity profiles.
Post-synthesis, purification is paramount. The crude product, a mixture containing Montelukast, the desired bis-sulfide, and other impurities, requires robust purification methods. Isolation is often achieved using preparative High-Performance Liquid Chromatography (HPLC) or column chromatography. asianpubs.org The formation of salts, for instance with dicyclohexylamine (B1670486) (DCHA), can be used to facilitate crystallization and purification of the main product, which can also help in the isolation of impurities from the mother liquor. epo.org
Exploration of Specific Synthetic Routes
Synthesis of Related Montelukast Bis-sulfide Diastereomers (e.g., (R,R)-Isomer)
The Montelukast Bis-sulfide impurity is a mixture of diastereomers because it contains multiple chiral centers. lgcstandards.comcymitquimica.comlgcstandards.com The (R,S) and (R,R) isomers are two such examples. lgcstandards.combiosynth.com The synthesis and isolation of individual diastereomers are important for comprehensive analytical characterization.
Achieving stereoselectivity in the synthesis of specific bis-sulfide diastereomers requires precise control over the formation of the new stereocenters.
Catalyst-Controlled Reactions: Asymmetric catalysis offers a powerful tool for stereoselective synthesis. For instance, iron(III)-salen complexes have been used to catalyze the asymmetric sulfa-Michael addition of thiols to α,β-unsaturated ketones, yielding β-thioketones with high enantiomeric excess. rsc.org Adapting such a catalyst system could potentially control the stereochemistry at the newly formed carbon-sulfur bond, leading to a specific diastereomer of the bis-sulfide.
Substrate-Controlled Reactions: The synthesis can utilize enantiomerically pure starting materials. Starting with the (R)-enantiomer of the Montelukast side-chain precursor and controlling the addition of the second sulfide-containing moiety can lead to the desired diastereomer.
Enzymatic Reductions: In cases where a ketone intermediate is involved, enzymatic ketone reduction can be a highly stereoselective method to establish a specific stereocenter before the subsequent coupling reaction. rsc.org
These advanced synthetic methods allow for the targeted production of individual diastereomers like the (R,R)-isomer, which is also identified as a Montelukast impurity. biosynth.com
When a synthetic route yields a mixture of diastereomers, effective separation techniques are essential.
Chromatographic Separation: This is the most common and effective method.
Flash Chromatography: Can be used for initial separation of diastereomers, particularly if there is a significant difference in their polarity. ysu.am
High-Performance Liquid Chromatography (HPLC): Chiral HPLC, using columns with a chiral stationary phase (e.g., amylose-based), is a powerful technique for resolving enantiomers and diastereomers. researchgate.net
Supercritical Fluid Chromatography (SFC): SFC is an effective alternative to HPLC for chiral separations and is often faster. It has been successfully used to separate the enantiomers of Montelukast itself and is applicable for separating its diastereomeric impurities. scirp.org
The choice of mobile phase, column type, and temperature are critical parameters that must be optimized for baseline separation of the diastereomers. researchgate.netscirp.org
Stereoselective and Stereospecific Synthetic Approaches
Purity and Characterization of Synthesized Reference Materials
The final synthesized reference material must be rigorously characterized to confirm its identity and purity. The acceptable purity level for a reference standard is typically very high, often greater than 98%. schd-shimadzu.comresearchgate.net
Characterization Techniques: A combination of spectroscopic and chromatographic methods is employed to fully characterize the this compound standard:
Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is used to confirm the elemental composition by providing a highly accurate mass measurement. asianpubs.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to elucidate the detailed chemical structure, including the connectivity of atoms and stereochemical relationships. asianpubs.org
Infrared (IR) Spectroscopy: Provides information about the functional groups present in the molecule. asianpubs.org
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the reference standard and to separate it from other isomers and impurities. asianpubs.orgresearchgate.net
The data obtained from these techniques provide a comprehensive profile of the reference material, confirming its structure and ensuring its suitability for use in quantitative analysis of the Montelukast API.
Table 4.1: Physicochemical and Identification Data for Montelukast Bis-sulfide
| Property | Data | Source(s) |
|---|---|---|
| Compound Name | Montelukast Bis-sulfide (Mixture of Diastereomers) | chemicalbook.comlgcstandards.com |
| Synonyms | Montelukast EP Impurity D; Montelukast USP Related Compound C | chemicalbook.com |
| CAS Number | 1187586-61-3 ((R,R)-Isomer); 1187586-58-8 ((R,S)-Isomer); 1242260-05-4 (Mixture) | lgcstandards.combiosynth.combiosynth.com |
| Molecular Formula | C₄₁H₄₆ClNO₅S₂ | cymitquimica.combiosynth.com |
| Molecular Weight | 732.39 g/mol | cymitquimica.combiosynth.com |
| Appearance | Pale Yellow Solid | chemicalbook.com |
| Purity Requirement | Typically ≥98% for reference standards | schd-shimadzu.com |
Table 4.2: List of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Montelukast |
| Montelukast Bis-sulfide Diastereomers |
| (R,R)-Montelukast Bis-sulfide |
| Montelukast Sodium |
| 1-(mercaptomethyl)cyclopropaneacetic acid |
| Montelukast dicyclohexylamine salt |
Establishment of Chemical Identity and Purity Standards
The establishment of the chemical identity and purity of the this compound reference standard is of paramount importance and is achieved through a combination of spectroscopic and chromatographic techniques. These methods provide unambiguous structural confirmation and quantify the purity of the standard.
Spectroscopic Characterization:
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the accurate mass of the molecule, which in turn confirms its elemental composition. researchgate.net The fragmentation pattern observed in tandem mass spectrometry (MS/MS) provides further structural information, corroborating the identity of the compound. lgcstandards.com For this compound, the expected molecular formula is C₄₁H₄₆ClNO₅S₂. nih.govncats.iobiosynth.com
Infrared (IR) Spectroscopy: IR spectroscopy is utilized to identify the presence of key functional groups within the molecule, such as hydroxyl (-OH), carboxylic acid (C=O), and carbon-sulfur (C-S) bonds, by observing their characteristic absorption frequencies.
Chromatographic Purity:
High-Performance Liquid Chromatography (HPLC) with UV detection is the primary method for determining the purity of the this compound reference standard. A validated, stability-indicating HPLC method is used to separate the main compound from any process-related impurities, degradation products, or other stereoisomers. The purity is typically expressed as a percentage area of the main peak relative to the total area of all peaks in the chromatogram.
Physicochemical Characterization:
The table below summarizes the key identifiers and physicochemical properties for this compound.
| Identifier | Value |
| Chemical Name | 2-[1-[[(1R)-1-[3-[(1S)-1-[[1-(carboxymethyl)cyclopropyl]methylsulfanyl]-2-(7-chloro-2-quinolyl)ethyl]phenyl]-3-[2-(1-hydroxy-1-methyl-ethyl)phenyl]propyl]sulfanylmethyl]cyclopropyl]acetic acid nih.gov |
| Synonyms | Montelukast EP Impurity E, Montelukast USP Related Compound D googleapis.comncats.io |
| CAS Number | 1187586-58-8 nih.govncats.iobiosynth.com |
| Molecular Formula | C₄₁H₄₆ClNO₅S₂ nih.govncats.iobiosynth.com |
| Molecular Weight | 732.39 g/mol nih.govncats.iobiosynth.com |
Methods for Ensuring Stereoisomeric Purity
Given that this compound is one of a pair of diastereomers, ensuring its stereoisomeric purity is a critical aspect of its qualification as a reference standard. The methods employed must be capable of separating and quantifying the desired (R,S)-isomer from the corresponding (R,R)-isomer.
Chiral High-Performance Liquid Chromatography (HPLC):
The most effective and widely used technique for the separation of stereoisomers is chiral HPLC. nih.govresearchgate.net This method utilizes a chiral stationary phase (CSP) that can form transient diastereomeric complexes with the enantiomers or diastereomers, leading to differential retention times.
For the analysis of Montelukast and its stereoisomeric impurities, normal-phase chiral HPLC is often preferred. A common approach involves the use of polysaccharide-based chiral stationary phases, such as those derived from amylose (B160209) or cellulose (B213188). The mobile phase typically consists of a mixture of a non-polar solvent (e.g., n-hexane) and a polar modifier (e.g., ethanol (B145695), isopropanol), often with small amounts of an acidic or basic additive (e.g., propionic acid, diethylamine) to improve peak shape and resolution. nih.govresearchgate.net
The table below outlines a typical set of parameters for a chiral HPLC method for the analysis of Montelukast stereoisomers, which would be adapted for the specific separation of the bis-sulfide diastereomers.
| HPLC Parameter | Typical Condition |
| Column | Chiral Stationary Phase (e.g., Amylose-based, USP L51) researchgate.net |
| Mobile Phase | n-hexane, ethanol, and propionic acid mixture researchgate.net |
| Flow Rate | 1.0 mL/min researchgate.net |
| Detection | UV at 284 nm researchgate.net |
| Column Temperature | 30°C researchgate.net |
| Injection Volume | 20 µL researchgate.net |
Method validation for stereoisomeric purity would include specificity (demonstrating separation from all other related substances), linearity, accuracy, precision, and limit of quantification (LOQ) for the undesired diastereomer. A resolution of greater than 2.0 between the diastereomeric peaks is generally considered acceptable for baseline separation. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Solvating Agents:
An alternative or complementary technique for assessing stereoisomeric purity is NMR spectroscopy in the presence of a chiral solvating agent (CSA). nih.govresearchgate.netwiley.com The CSA forms diastereomeric complexes with the stereoisomers in solution, which can lead to different chemical shifts for corresponding protons in the NMR spectrum. By integrating the signals of the distinct protons for each diastereomer, their relative ratio can be determined. For Montelukast enantiomers, various CSAs such as (-)-cinchonidine and (S)-BINOL have been successfully used. nih.govresearchgate.net This technique can be adapted to differentiate the diastereomers of this compound, providing a valuable tool for confirming stereoisomeric purity without the need for chromatographic separation.
Advanced Analytical Characterization and Quantification of R,s Montelukast Bis Sulfide
Chromatographic Techniques for Separation and Detection
Chromatography is the cornerstone for the separation, detection, and quantification of pharmaceutical impurities. For a complex molecule like (R,S)-Montelukast Bis-sulfide, liquid chromatography techniques are predominantly employed, offering the necessary selectivity and sensitivity to resolve structurally similar compounds.
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
High-Performance Liquid Chromatography (HPLC) is the most widely applied technique for the analysis of Montelukast (B128269) and its impurities. ijpsonline.comindexcopernicus.com The development of a robust and validated HPLC method is essential for routine quality control and stability testing, capable of separating this compound from Montelukast, its other stereoisomers, and process-related impurities. researchgate.netscispace.com
The choice of stationary phase is paramount for achieving the separation of diastereomers, which often exhibit very similar physicochemical properties.
Reversed-Phase Columns: Standard reversed-phase columns, particularly C18 (octadecylsilane) and C8 (octylsilane), are extensively used for general impurity profiling of Montelukast. researchgate.netresearchgate.net Columns such as Atlantis dC18 and Hypersil C18 have proven effective in separating a range of impurities. researchgate.netscispace.comjpionline.org Phenyl-based columns, like the Shim-pack Scepter Phenyl, offer alternative selectivity through π-π interactions, which can be advantageous for resolving aromatic compounds like Montelukast and its derivatives. shimadzu.comshimadzu.comlcms.cz
Chiral Stationary Phases (CSPs): For the specific challenge of resolving stereoisomers, chiral stationary phases are often necessary. mdpi.com Normal-phase HPLC methods utilizing CSPs have been successfully developed for Montelukast's enantiomers and the stereoisomers of its sulfoxide (B87167) impurity. researchgate.netnih.gov Polysaccharide-based columns, such as those with amylose (B160209) tris(3,5-dimethylphenylcarbamate) coatings (e.g., Chiralpak AD-H), are particularly effective for this purpose. researchgate.net Such approaches are directly applicable to resolving the diastereomers of this compound.
| Stationary Phase Type | Specific Column Example | Application Focus | Reference |
|---|---|---|---|
| Reversed-Phase C18 | Atlantis dC18 (250 x 4.6 mm, 5 µm) | Separation of process impurities and degradation products | researchgate.netscispace.com |
| Reversed-Phase Phenyl | Shim-pack Scepter Phenyl-120 (100 mm × 3.0 mm, 1.9 µm) | Separation of Montelukast and its impurities | shimadzu.comshimadzu.com |
| Normal-Phase Chiral | Chiralpak AD-H (amylose tris(3,5-dimethylphenylcarbamate) on silica-gel) | Simultaneous separation of enantiomeric and diastereomeric impurities | researchgate.net |
| Normal-Phase Chiral | Chiralpak AS-H (250 × 4.6 mm, 5 µm) | Isolation and characterization of S-Isomer of Montelukast | scirp.org |
Mobile phase composition is meticulously optimized to achieve the desired resolution and peak shape.
Reversed-Phase Systems: In reversed-phase HPLC, mobile phases typically consist of a mixture of an aqueous buffer and an organic modifier, most commonly acetonitrile (B52724). ijpsonline.comresearchgate.net Acidic buffers, such as those prepared with orthophosphoric acid (OPA) or formic acid, are frequently used to control the ionization state of the acidic analytes and ensure sharp, symmetrical peaks. scispace.comshimadzu.comshimadzu.com Gradient elution, where the proportion of the organic modifier is increased over the course of the analysis, is standard for separating complex mixtures containing impurities with a wide range of polarities. researchgate.netshimadzu.com A typical gradient might start with a higher aqueous content to retain polar impurities and gradually increase the acetonitrile concentration to elute the main component and more nonpolar impurities. researchgate.netscispace.com
Normal-Phase Systems: For chiral separations on CSPs, normal-phase mobile phases are common. These are non-polar solvent systems, such as mixtures of n-hexane, ethanol (B145695), and an acidic modifier like propionic acid, to fine-tune the interactions with the stationary phase and achieve enantiomeric/diastereomeric resolution. researchgate.netnih.gov
| Chromatographic Mode | Mobile Phase Composition | Elution Type | Reference |
|---|---|---|---|
| Reversed-Phase | A: 0.1% Orthophosphoric acid in water B: Acetonitrile:Water (95:5 v/v) | Gradient | researchgate.netscispace.com |
| Reversed-Phase | A: 0.15% Formic acid in water B: 0.1% Formic acid in acetonitrile | Gradient | shimadzu.comshimadzu.com |
| Normal-Phase Chiral | n-hexane, ethanol, and propionic acid (85:15:0.7, v/v/v) | Isocratic | researchgate.netnih.gov |
| Reversed-Phase | Acetonitrile:1 mM Sodium acetate (B1210297) (pH 6.3) (90:10 v/v) | Isocratic | ijpsonline.com |
The final step in the HPLC analysis is detection. Montelukast and its related compounds contain a chromophore, making them suitable for ultraviolet (UV) detection.
UV-Vis and Photodiode Array (PDA) Detectors: A UV-Vis detector set at a specific wavelength is commonly used for quantification. Wavelengths such as 254 nm, 285 nm, and others have been reported for the analysis of Montelukast. ijpsonline.comijpsjournal.com A Photodiode Array (PDA) detector is often preferred as it can acquire spectra across a range of wavelengths simultaneously. This capability is invaluable for method development, confirming peak identity, and assessing peak purity to ensure that a chromatographic peak corresponds to a single component. shimadzu.com
Mass Spectrometry (MS): For unambiguous identification of impurities, especially during method development and forced degradation studies, coupling HPLC with a mass spectrometer (LC-MS) is the definitive technique. globalresearchonline.netresearchgate.net MS provides molecular weight information that can confirm the identity of impurities like this compound. lcms.cz
| Detector Type | Parameter | Typical Value | Purpose | Reference |
|---|---|---|---|---|
| UV-Vis / PDA | Wavelength | 244 nm, 254 nm, 284 nm, 285 nm | Quantification & Detection | ijpsonline.comjpionline.orgnih.govijpsjournal.com |
| PDA | Spectral Acquisition | e.g., 200-400 nm | Peak Purity Assessment | shimadzu.com |
| Mass Spectrometry (MS) | Mass Scan | e.g., 100-800 m/z | Impurity Identification | lcms.czglobalresearchonline.net |
Mobile Phase Optimization and Gradient Elution Profiles
Ultra-Performance Liquid Chromatography (UPLC) for Enhanced Resolution and Speed
Ultra-Performance Liquid Chromatography (UPLC) utilizes columns with smaller particle sizes (typically sub-2 µm) and instrumentation capable of handling higher backpressures than conventional HPLC. This technology offers significant advantages in terms of speed, resolution, and sensitivity. UPLC methods have been developed for the analysis of Montelukast, demonstrating much shorter run times and improved separation efficiency compared to traditional HPLC. africanjournalofbiomedicalresearch.com The fundamental principles of stationary and mobile phase selection remain the same as in HPLC, but the enhanced resolving power of UPLC can be particularly beneficial for separating closely eluting diastereomers like those of this compound.
| Parameter | Condition | Reference |
|---|---|---|
| Stationary Phase | C18 | africanjournalofbiomedicalresearch.com |
| Mobile Phase | 0.1% OPA buffer (pH 3.0) : Acetonitrile (30:70 v/v) | africanjournalofbiomedicalresearch.com |
| Detection Wavelength | 276 nm | africanjournalofbiomedicalresearch.com |
| Advantage | Rapid and efficient separation | africanjournalofbiomedicalresearch.com |
Gas Chromatography (GC) for Volatile Derivatives (if applicable)
Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. However, this compound is a large, non-volatile molecule with a high molecular weight (732.4 g/mol ), making it unsuitable for direct analysis by GC. nih.gov While GC-MS methods have been developed to quantify potential volatile genotoxic impurities in Montelukast sodium, such as methyl iodide and methyl methanesulfonate, these methods are not applicable to large, non-volatile impurities. wisdomlib.org In theory, derivatization could be performed to convert the non-volatile bis-sulfide into a more volatile derivative suitable for GC analysis, but this is not a standard or practical approach reported in the literature for this specific compound, as LC-based methods are far more direct and effective.
Chiral Chromatography for Stereoisomer Separation
Chiral chromatography is an essential technique for the separation of stereoisomers, which are molecules that have the same chemical formula and connectivity but differ in the three-dimensional arrangement of their atoms. In the context of this compound, which contains chiral centers, separating the different stereoisomers is crucial for understanding their individual properties.
High-performance liquid chromatography (HPLC) is a commonly employed method for this purpose. A study detailing the separation of Montelukast and its S-enantiomer utilized a normal phase Chiralpak AS-H column. scirp.org The mobile phase consisted of a mixture of n-Hexane, ethanol, 2-propanol, 1,4-dioxane, and a combination of trifluoroacetic acid and diethylamine. scirp.org Detection was carried out at a wavelength of 230 nm with a flow rate of 1.0 mL/min. scirp.org Under these conditions, the two enantiomers were effectively separated, with the S-enantiomer eluting after the main Montelukast peak. scirp.org
Another robust, stability-indicating normal phase HPLC method was developed to separate and quantify the S-enantiomer of Montelukast sodium. This method utilized a USP L51 packing material with a mobile phase of n-hexane, ethanol, and propionic acid. nih.govresearchgate.net The separation was achieved with a flow rate of 1.0 mL/min, a detection wavelength of 284 nm, and a column temperature of 30°C. nih.govresearchgate.net This method demonstrated good resolution of more than 2.2 between the enantiomer peaks and other components. nih.govresearchgate.net
Supercritical Fluid Chromatography (SFC) has also been explored as a rapid separation technique. An SFC method using a normal phase Amylose-based AS-H column with a mobile phase of supercritical carbon dioxide (CO2) and 2-propanol successfully isolated the S-Isomer of Montelukast. scirp.org
Table 1: Chiral Chromatography Parameters for Stereoisomer Separation
| Parameter | Method 1 (HPLC) | Method 2 (HPLC) | Method 3 (SFC) |
| Column | Chiralpak AS-H (250 x 4.6 mm, 5 µm) scirp.org | USP L51 packing material nih.govresearchgate.net | Amylose based AS-H (250 x 30 mm, 5 µm) scirp.org |
| Mobile Phase | n-Hexane, ethanol, 2-Propanol, 1,4-dioxane, Trifluoroaceticacid-diethyl amine (65:25:10:0.3:0.05 v/v) scirp.org | n-hexane, ethanol, and propionic acid nih.govresearchgate.net | Super critical fluid carbon dioxide (CO2) and 2-Propanol (85:15) scirp.org |
| Flow Rate | 1.0 mL/min scirp.org | 1.0 mL/min nih.govresearchgate.net | Not Specified |
| Detection Wavelength | 230 nm scirp.org | 284 nm nih.govresearchgate.net | 230 nm scirp.org |
| Column Temperature | 25˚C scirp.org | 30°C nih.govresearchgate.net | Not Specified |
| Injection Volume | 20 µL scirp.org | 20 μL nih.gov | Not Specified |
| Resolution | Baseline separation scirp.org | > 2.2 nih.govresearchgate.net | Not Specified |
Spectroscopic Characterization Methodologies
Spectroscopic techniques are indispensable for the structural elucidation of chemical compounds. For this compound, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy provides a complete picture of its molecular architecture.
NMR spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are utilized to gain a comprehensive understanding of the structure.
¹H NMR: Proton NMR provides information about the number and types of hydrogen atoms in a molecule. In the analysis of Montelukast and its related substances, ¹H NMR spectra, typically run on a 400 MHz spectrometer, are used to confirm the presence of key proton signals. scirp.orgrsc.org For instance, the multiplet signal around δ 0.39 corresponds to the cyclopropyl (B3062369) ring protons, and a signal at δ 11.2 can be attributed to the acidic hydroxyl group. rsc.org
¹³C NMR: Carbon-13 NMR complements ¹H NMR by providing information about the carbon skeleton. The chemical shifts in a ¹³C NMR spectrum are indicative of the different carbon environments within the molecule. ysu.am
2D NMR: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are employed to establish connectivity between protons and carbons, further confirming the structural assignment. researchgate.net
Table 2: Illustrative NMR Data for Montelukast-Related Structures
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity / Assignment |
| ¹H | ~0.39 | Multiplet, Cyclopropyl ring rsc.org |
| ¹H | ~11.2 | Singlet, Acid OH rsc.org |
| ¹³C | Various | Signals corresponding to aromatic, aliphatic, and functional group carbons ysu.am |
Mass spectrometry is a vital analytical technique used to measure the mass-to-charge ratio of ions. It is crucial for confirming the molecular weight of a compound and for obtaining structural information through fragmentation analysis.
HRMS provides a highly accurate measurement of the molecular mass of a compound, often to four or more decimal places. measurlabs.com This precision allows for the unambiguous determination of the elemental composition of a molecule. For this compound, the expected accurate mass is 731.2506 Da. lgcstandards.comlgcstandards.comlgcstandards.com This value is calculated from its molecular formula, C41H46ClNO5S2. lgcstandards.comlgcstandards.comlgcstandards.comnih.gov HRMS analysis is typically performed using techniques like electrospray ionization (ESI) coupled with a high-resolution mass analyzer such as a time-of-flight (TOF) or Orbitrap instrument. measurlabs.com
Table 3: High-Resolution Mass Spectrometry Data for this compound
| Parameter | Value |
| Molecular Formula | C41H46ClNO5S2 lgcstandards.comlgcstandards.comlgcstandards.comnih.gov |
| Molecular Weight | 732.39 g/mol lgcstandards.com |
| Accurate Mass (M) | 731.2506 Da lgcstandards.comlgcstandards.comlgcstandards.com |
Tandem mass spectrometry, or MS/MS, is a technique where ions of a specific mass-to-charge ratio are selected and then fragmented to produce a secondary mass spectrum. nih.gov The resulting fragmentation pattern is unique to the molecule's structure and serves as a fingerprint for identification and structural confirmation. japsonline.comjmb.or.kr For Montelukast and its impurities, LC-MS/MS methods are developed to separate the compounds chromatographically before they enter the mass spectrometer. nih.govjapsonline.com The fragmentation of the protonated molecular ion ([M+H]⁺) provides valuable information about the different structural motifs within the molecule. For example, in the analysis of Montelukast degradation products, the fragmentation patterns helped to identify the sites of oxidation. japsonline.com
Table 4: Illustrative MS/MS Fragmentation Data for a Montelukast-Related Compound
| Precursor Ion (m/z) | Product Ions (m/z) | Interpretation |
| 586.3 | 543.6 | Loss of a specific side chain japsonline.com |
| 602.3 | 585.3 | Loss of a hydroxyl group (-OH) japsonline.com |
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. Different functional groups absorb IR radiation at characteristic frequencies, which are reported in wavenumbers (cm⁻¹).
For a molecule like this compound, the IR spectrum would be expected to show characteristic absorption bands for the various functional groups it contains. Based on the structure of the parent compound, Montelukast, key IR bands would include:
A broad band around 3400 cm⁻¹ corresponding to the O-H stretching of the carboxylic acid and alcohol groups. rsc.org
A band around 1700 cm⁻¹ for the C=O stretching of the carboxylic acid. rsc.org
Bands in the aromatic region (around 1600-1450 cm⁻¹) for the C=C stretching of the quinoline (B57606) and phenyl rings.
A band around 1130 cm⁻¹ for the aromatic C-Cl stretching. rsc.org
The presence of the sulfide (B99878) linkages would also give rise to specific, though typically weaker, absorptions.
Table 5: Characteristic Infrared Absorption Bands for Montelukast-Related Structures
| Wavenumber (cm⁻¹) | Functional Group |
| ~3429 | O-H (Carboxylic Acid) rsc.org |
| ~1633 | C=O (Carboxylic Acid) rsc.org |
| ~1131 | C-Cl (Aromatic) rsc.org |
Note: The exact positions of the IR bands for this compound may vary slightly.
Future Research Directions and Unexplored Aspects of R,s Montelukast Bis Sulfide
Advanced Mechanistic Studies of Bis-sulfide Formation
A thorough understanding of how (R,S)-Montelukast Bis-sulfide forms is fundamental to developing strategies for its control. The formation is believed to occur via a Michael-like thiol-ene addition, but the precise mechanism warrants further investigation. researchgate.net
Isotopic Labeling Studies to Confirm Reaction Pathways
Isotopic labeling is a powerful technique for elucidating reaction mechanisms. By strategically replacing atoms in the precursor molecules with their heavier isotopes (e.g., ¹³C, ²H, ³⁴S), researchers can trace the movement of these atoms throughout the reaction, providing definitive evidence for specific bond-forming and bond-breaking events. For instance, labeling the sulfur atom in the thiol reactant could confirm its role in the formation of the bis-sulfide impurity. mdpi.com Such studies can differentiate between proposed reaction pathways and provide a more detailed picture of the transformation.
In Situ Spectroscopic Monitoring of Reaction Progress
Real-time monitoring of the reaction using in situ spectroscopic techniques can provide invaluable kinetic and mechanistic data. Techniques like Fourier Transform Infrared (FTIR) and Raman spectroscopy can track the disappearance of reactants and the appearance of intermediates and products as the reaction progresses. oatext.comtandfonline.com This allows for the identification of transient species and the determination of reaction rates, offering insights into the factors that influence the formation of the bis-sulfide impurity.
Development of Novel Analytical Technologies for Trace-Level Detection
The ability to detect and quantify trace levels of this compound is essential for quality control in Montelukast (B128269) production. Current methods, such as High-Performance Liquid Chromatography (HPLC) coupled with UV or mass spectrometry (MS) detectors, are effective but could be improved for higher sensitivity and efficiency. globalresearchonline.netshimadzu.comshimadzu.com Future research should focus on developing novel analytical technologies. This could include the exploration of more advanced mass spectrometry techniques, such as high-resolution mass spectrometry (HRMS), for more accurate mass determination and structural elucidation of impurities. researchgate.netresearchgate.net Additionally, the development of new chromatographic columns and mobile phases could enhance the separation of the bis-sulfide from Montelukast and other related substances. researchgate.net
Exploration of Other Potential Montelukast Bis-sulfide Isomers
This compound is a mixture of diastereomers. guidechem.comchemicalbook.comcymitquimica.com It is important to investigate the potential existence and formation of other bis-sulfide isomers. The specific stereochemistry of the impurity could influence its toxicological profile. Detailed structural characterization using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography will be crucial in identifying and differentiating these isomers. researchgate.net Understanding the isomeric profile of this impurity is a critical step in assessing its potential biological impact.
Studies on the Long-Term Stability of this compound in Isolated Form
The stability of an impurity is a key factor in its potential to accumulate in a drug product over time. Long-term stability studies on isolated this compound under various storage conditions (e.g., temperature, humidity, light) are necessary. researchgate.netresearchgate.netchemsrc.com These studies would help to understand its degradation pathways and the potential for it to transform into other, potentially more harmful, compounds. The results of such studies are vital for setting appropriate specifications for this impurity in the final drug product.
Green Chemistry Approaches for Bis-sulfide Mitigation in Montelukast Synthesis
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. scribd.comepa.gov Applying these principles to the synthesis of Montelukast could lead to a reduction in the formation of the bis-sulfide impurity. Future research could explore alternative, thiol-free synthetic routes or the use of more selective catalysts that favor the desired reaction and minimize side reactions. rsc.orgnih.gov For example, developing a one-pot synthesis or employing biocatalysis could offer more environmentally benign and efficient production methods. scribd.com Investigating the role of different solvents and reaction conditions could also lead to a more sustainable and impurity-free manufacturing process for Montelukast.
Interactive Data Table: Properties of this compound
| Property | Value | Source |
| CAS Number | 1187586-61-3 | usbio.netguidechem.comchemicalbook.com |
| Molecular Formula | C41H46ClNO5S2 | usbio.netguidechem.comchemicalbook.comcymitquimica.com |
| Molecular Weight | 732.39 g/mol | usbio.netguidechem.comchemicalbook.comcymitquimica.com |
| Physical Description | Pale Yellow Solid | guidechem.com |
| Solubility | Insoluble (1.5E-5 g/L at 25°C) | guidechem.com |
| Storage Temperature | -20°C | usbio.netusbio.net |
| Synonyms | Montelukast EP Impurity D, Montelukast USP Related Compound C | usbio.netusbio.netmolcan.com |
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing and characterizing (R,S)-Montelukast Bis-sulfide in preclinical studies?
- Methodological Guidance : Synthesis should follow protocols ensuring stereochemical purity, as racemic mixtures (R,S) may exhibit distinct biological activities. Use chiral chromatography (e.g., HPLC with a chiral stationary phase) to resolve enantiomers and confirm identity via NMR (e.g., NOESY for spatial configuration) and high-resolution mass spectrometry (HRMS). For purity assessment, combine elemental analysis with thermal methods (DSC/TGA) to detect solvates or polymorphs .
- Experimental Design : Include control batches with known impurities to validate analytical sensitivity. Report yields, solvent systems, and purification steps in detail to ensure reproducibility .
Q. How should researchers select appropriate in vivo models to evaluate the anti-inflammatory efficacy of this compound?
- Model Selection : Rat models of prostaglandin-mediated inflammation (e.g., indomethacin-induced gastric ulcers or carrageenan-induced paw edema) are validated for studying Montelukast’s cysteinyl leukotriene (CysLT) receptor antagonism. Ensure dose-response studies include comparators like lansoprazole or famotidine to benchmark efficacy .
- Data Collection : Measure biomarkers such as myeloperoxidase (MPO) activity for neutrophil infiltration and quantify mucosal glutathione levels to assess oxidative stress mitigation .
Advanced Research Questions
Q. How can conflicting data on neuropsychiatric effects of Montelukast analogs be systematically analyzed in observational studies?
- Data Contradiction Analysis : Retrospective case-control studies often face confounding variables (e.g., comorbid conditions, polypharmacy). Apply propensity score matching to balance covariates or use sensitivity analyses to test robustness. For example, reconcile conflicting findings from Glockler-Lauf (2019) and Ali (2015) by stratifying data by age, dosage, and psychiatric history .
- Meta-Analytic Approaches : Combine cohort and case-control studies via random-effects models, assessing heterogeneity (I² statistic). Address design differences by subgroup analysis or meta-regression .
Q. What experimental strategies can elucidate the mechanistic role of glutathione activation in this compound’s mucosal protection?
- Mechanistic Probes : Use siRNA knockdown of glutathione peroxidase (GPx) or glutathione synthetase (GSS) in cell cultures to isolate Montelukast’s effects on redox pathways. Pair with in vivo models using N-acetylcysteine (NAC) supplementation to test glutathione dependency .
- Advanced Imaging : Employ confocal microscopy with redox-sensitive fluorescent dyes (e.g., roGFP) to spatially resolve glutathione dynamics in mucosal tissues .
Q. How should researchers design dose-response meta-analyses for this compound across heterogeneous preclinical studies?
- Methodology : Extract dose, frequency, and outcome metrics (e.g., ulcer index reduction, IC₅₀ values) from primary studies. Use restricted cubic splines or generalized additive models to model non-linear relationships. Adjust for species-specific pharmacokinetics by normalizing doses to body surface area .
- Validation : Cross-validate with in silico pharmacokinetic/pharmacodynamic (PK/PD) simulations to identify outliers or publication bias .
Data Reporting and Reproducibility
Q. What are the minimum data standards for reporting this compound studies to ensure reproducibility?
- Essential Metrics : Provide raw spectral data (NMR, MS) in supplementary files, annotated with acquisition parameters. Disclose batch-specific purity (>95% by HPLC) and storage conditions (e.g., desiccation, temperature) to prevent degradation .
- Negative Results : Report non-significant outcomes (e.g., lack of efficacy in certain inflammation models) to mitigate publication bias .
Literature Review and Hypothesis Development
Q. How can researchers systematically identify knowledge gaps in the pharmacological profile of this compound?
- Search Strategy : Use Boolean operators in databases like PubMed/Scopus: (Montelukast OR CysLT antagonist) AND (bis-sulfide OR racemic) NOT (asthma OR consumer). Filter for mechanistic studies (2000–2025) and exclude reviews .
- Hypothesis Generation : Prioritize understudied pathways (e.g., Montelukast’s impact on TRPV1 channels in neurogenic inflammation) based on structural analogs’ reported activities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
